
2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. This particular compound features a benzene ring substituted with a methyl group, a nitro group, and a trichloropropenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene can be achieved through several methods:
Nitration of Aromatic Compounds: The nitro group can be introduced into the benzene ring through nitration, which involves the reaction of benzene derivatives with nitric acid in the presence of sulfuric acid.
Substitution Reactions: The trichloropropenyl group can be introduced through substitution reactions involving appropriate alkyl halides and nitrite ions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Reagents like alkyl halides and nitrite ions are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloropropenyl group may also contribute to the compound’s reactivity and interactions with biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-nitrobenzene: Lacks the trichloropropenyl group.
4-Nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene: Lacks the methyl group.
2-Methyl-1-(2,3,3-trichloroprop-2-en-1-yl)benzene: Lacks the nitro group.
Uniqueness
2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene is unique due to the presence of all three substituents (methyl, nitro, and trichloropropenyl) on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62798-83-8 |
|---|---|
Formule moléculaire |
C10H8Cl3NO2 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
2-methyl-4-nitro-1-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C10H8Cl3NO2/c1-6-4-8(14(15)16)3-2-7(6)5-9(11)10(12)13/h2-4H,5H2,1H3 |
Clé InChI |
FNNIHUIYSIZTLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


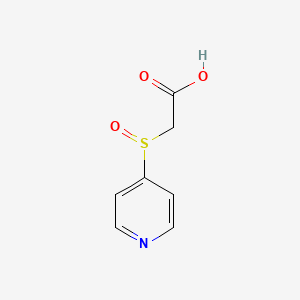
![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)


![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)

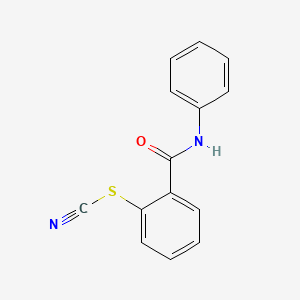

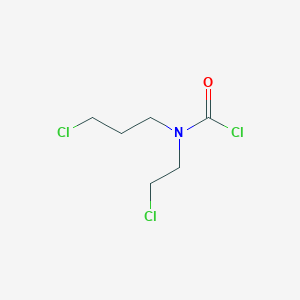

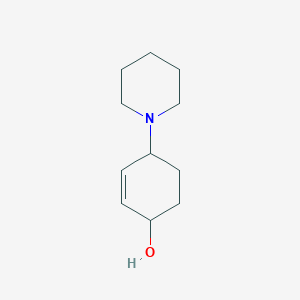
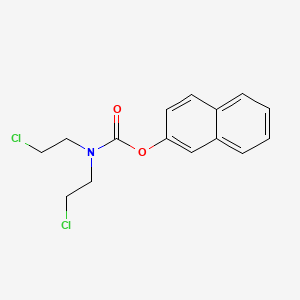
![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
methyl}aniline](/img/structure/B14512358.png)
